molecular formula C13H18N6O3S2 B5892371 ETHYL 2-(5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE

ETHYL 2-(5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE

Cat. No.: B5892371
M. Wt: 370.5 g/mol
InChI Key: AMFKMOLYLKHMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE is a complex organic compound that features a combination of triazole, thiadiazole, and acetate groups.

Preparation Methods

The synthesis of ETHYL 2-(5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE typically involves multi-step reactions. The synthetic route often starts with the preparation of intermediate compounds such as 4-methyl-4H-1,2,4-triazole and 1,3,4-thiadiazole derivatives. These intermediates are then subjected to various reaction conditions, including nucleophilic substitution and esterification, to form the final product .

Chemical Reactions Analysis

ETHYL 2-(5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE undergoes several types of chemical reactions:

Scientific Research Applications

ETHYL 2-(5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-(5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE involves its interaction with various molecular targets. The triazole and thiadiazole rings are known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

ETHYL 2-(5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer a wide range of chemical and biological activities.

Properties

IUPAC Name

ethyl 2-[5-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoylamino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3S2/c1-4-8(23-13-18-14-7-19(13)3)11(21)15-12-17-16-9(24-12)6-10(20)22-5-2/h7-8H,4-6H2,1-3H3,(H,15,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFKMOLYLKHMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)CC(=O)OCC)SC2=NN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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